

SNAP 94847 Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: SNAP 94847 hydrochloride

Cat. No.: B1399140

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Abstract

SNAP 94847 hydrochloride is a potent and selective non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Possessing high affinity for its target, this small molecule has demonstrated significant potential in preclinical research for the treatment of anxiety and depression. This technical guide provides an in-depth overview of **SNAP 94847 hydrochloride**, including its chemical and physical properties, mechanism of action, and a summary of its pharmacological effects. Detailed experimental protocols for key in vivo and in vitro assays are provided to facilitate further research and development.

Introduction

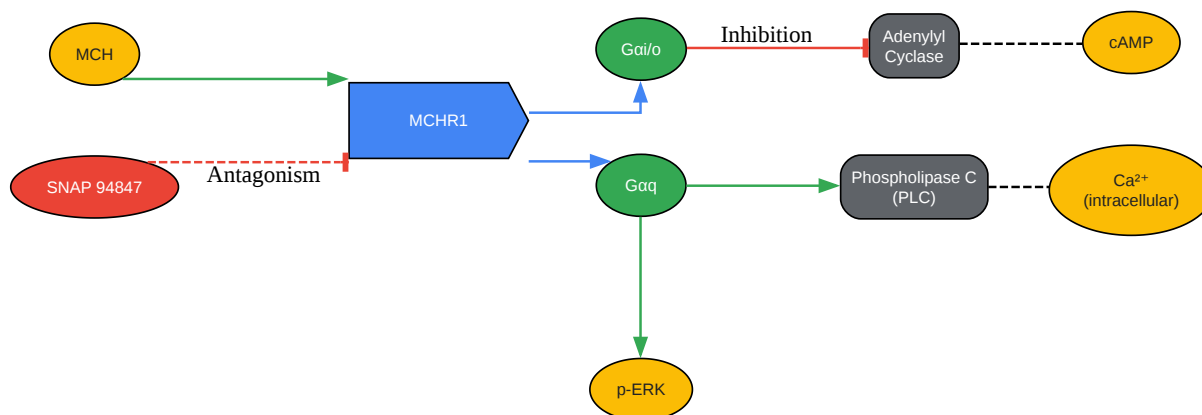
Melanin-concentrating hormone (MCH) is a neuropeptide primarily located in the lateral hypothalamus and zona incerta that plays a crucial role in the regulation of energy homeostasis, mood, and appetite. Its effects are mediated through the MCH receptor 1 (MCHR1), a G-protein coupled receptor. Antagonism of MCHR1 has emerged as a promising therapeutic strategy for the development of anxiolytic and antidepressant medications. **SNAP 94847 hydrochloride** has been identified as a high-affinity, selective antagonist of MCHR1, exhibiting a favorable preclinical profile.

Chemical and Physical Properties

Property	Value
Chemical Name	N-[3-(1-[[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide hydrochloride
Molecular Formula	C ₂₉ H ₃₂ F ₂ N ₂ O ₂ · HCl
Molecular Weight	515.03 g/mol [1]
CAS Number	1781934-47-1 [1]
Appearance	White to off-white solid
Solubility	Soluble in DMSO (to 100 mM) and ethanol (to 100 mM) [1]
Purity	≥98% [1]
Storage	Desiccate at room temperature [1]

Mechanism of Action

SNAP 94847 hydrochloride acts as a competitive antagonist at the MCHR1. By binding to the receptor, it blocks the downstream signaling cascades initiated by the endogenous ligand, MCH. MCHR1 is coupled to G_i and G_o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, MCHR1 activation can stimulate the phospholipase C (PLC) pathway, leading to the mobilization of intracellular calcium, and activate the extracellular signal-regulated kinase (ERK) pathway. By blocking these pathways, **SNAP 94847 hydrochloride** effectively mitigates the physiological effects of MCH.



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Caption: MCHR1 Signaling Pathway and SNAP 94847 Antagonism

Pharmacological Data

In Vitro Pharmacology

Parameter	Species	Value	Reference
K _i (MCHR1)	Human	2.2 nM	[1][2]
K _d (MCHR1)	Human	530 pM	[1][2]
Selectivity	α_{1a} vs MCHR1	>80-fold	[1][2]
Selectivity	D ₂ vs MCHR1	>500-fold	[1][2]

In Vivo Pharmacology (Rat)

Parameter	Value	Reference
Oral Bioavailability (10 mg/kg)	59%	[2]
Plasma Clearance	4.2 L/hr/kg	[2]
Blood Clearance	3.3 L/hr/kg	[2]
Half-life ($t_{1/2}$)	5.2 h	[2]

Experimental Protocols

In Vitro Assays

5.1.1. MCHR1 Radioligand Binding Assay

This protocol is adapted from studies assessing the binding affinity of ligands to MCHR1.

- Materials:
 - Cell membranes expressing human MCHR1 (e.g., from CHO-K1 cells)
 - Radioligand (e.g., [125 I]-MCH)
 - **SNAP 94847 hydrochloride**
 - Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EDTA, 0.1% Bacitracin, 0.2% BSA, pH 7.4
 - Wash Buffer: 50 mM Tris-HCl, pH 7.4
 - 96-well filter plates
 - Scintillation counter
- Procedure:
 - Prepare serial dilutions of **SNAP 94847 hydrochloride** in assay buffer.

- In a 96-well plate, add cell membranes (10-20 µg protein/well), radioligand (at a concentration near its K_d), and varying concentrations of **SNAP 94847 hydrochloride** or vehicle.
- Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.
- Dry the filter plates and add scintillation cocktail.
- Quantify the radioactivity using a scintillation counter.
- Determine non-specific binding in the presence of a high concentration of an unlabeled MCHR1 ligand.
- Calculate specific binding and determine the K_i value of **SNAP 94847 hydrochloride** using appropriate software.

5.1.2. Calcium Mobilization Assay

This protocol is a general guideline for measuring intracellular calcium changes in response to MCHR1 activation and its blockade by SNAP 94847.

- Materials:
 - CHO-K1 cells stably co-expressing human MCHR1 and a promiscuous G-protein (e.g., $G\alpha_{16}$)
 - Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
 - MCH
 - **SNAP 94847 hydrochloride**
 - Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

- 96- or 384-well black, clear-bottom plates
- Fluorescent plate reader with kinetic reading capabilities
- Procedure:
 - Seed the cells in the microplates and allow them to attach overnight.
 - Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37°C.
 - Wash the cells with assay buffer to remove extracellular dye.
 - Add varying concentrations of **SNAP 94847 hydrochloride** to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
 - Place the plate in the fluorescent plate reader and initiate kinetic reading.
 - Add a fixed concentration of MCH (typically EC₈₀) to stimulate the cells.
 - Record the fluorescence intensity over time.
 - Analyze the data to determine the inhibitory effect of **SNAP 94847 hydrochloride** on MCH-induced calcium mobilization and calculate its IC₅₀ value.

5.1.3. ERK Phosphorylation Assay

This protocol outlines a general method for assessing the effect of SNAP 94847 on MCH-induced ERK phosphorylation.

- Materials:
 - Cells expressing MCHR1 (e.g., HEK293 or CHO-K1 cells)
 - MCH
 - **SNAP 94847 hydrochloride**
 - Cell lysis buffer

- Primary antibodies against phosphorylated ERK (p-ERK) and total ERK
- Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)
- Western blot or ELISA reagents
- Procedure:
 - Culture cells to an appropriate confluency.
 - Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
 - Pre-treat the cells with varying concentrations of **SNAP 94847 hydrochloride** for a specified duration.
 - Stimulate the cells with MCH for a short period (e.g., 5-15 minutes).
 - Lyse the cells and collect the protein extracts.
 - Determine protein concentration.
 - Analyze the levels of p-ERK and total ERK using Western blotting or a specific ELISA kit.
 - Quantify the band intensities or ELISA signals and normalize p-ERK levels to total ERK.
 - Determine the inhibitory effect of **SNAP 94847 hydrochloride** on MCH-induced ERK phosphorylation.

In Vivo Assays

5.2.1. Novelty-Suppressed Feeding (NSF) Test in Mice

This test is used to assess anxiety-like behavior.

- Apparatus:
 - A brightly lit (e.g., >500 lux) open field arena (e.g., 50 x 50 cm).
 - A single food pellet placed on a small piece of white paper in the center of the arena.

- Procedure:
 - Food deprive adult male mice (e.g., C57BL/6J) for 24 hours prior to testing, with free access to water.
 - Administer **SNAP 94847 hydrochloride** (e.g., 10-30 mg/kg, p.o.) or vehicle 60 minutes before the test.
 - Place a single mouse in a corner of the open field.
 - Record the latency for the mouse to begin eating the food pellet (defined as chewing, not just sniffing or touching). The test is typically run for a maximum of 10 minutes.
 - Immediately after the test, return the mouse to its home cage with a pre-weighed amount of food and measure food consumption for a short period (e.g., 5 minutes) to control for potential effects on appetite.

5.2.2. Light/Dark Box Test in Mice

This test also measures anxiety-like behavior based on the conflict between exploring a novel environment and avoiding a brightly lit area.

- Apparatus:
 - A box divided into a small, dark compartment (approximately 1/3 of the total area) and a large, brightly lit compartment (approximately 2/3 of the total area).
 - An opening connects the two compartments.
- Procedure:
 - Administer **SNAP 94847 hydrochloride** or vehicle to adult male mice.
 - Place a mouse in the center of the light compartment, facing away from the opening.
 - Allow the mouse to freely explore the apparatus for a set period (e.g., 5-10 minutes).

- Record the time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.

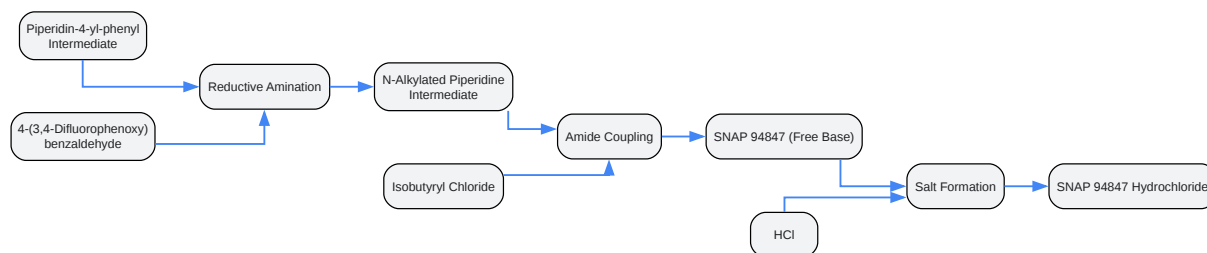
5.2.3. Food-Reinforced Operant Responding in Rats

This model assesses the motivational and rewarding properties of food and the effect of compounds on this behavior.

- Apparatus:
 - Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, and a house light.
- Procedure:
 - Food-restrict adult male rats (e.g., Sprague-Dawley) to approximately 85% of their free-feeding body weight.
 - Train the rats to press one lever (the "active" lever) to receive a food pellet reinforcer on a specific schedule of reinforcement (e.g., fixed ratio 1, FR1). The other lever is inactive.
 - Once stable responding is achieved, administer **SNAP 94847 hydrochloride** (e.g., 3-30 mg/kg, i.p. or p.o.) or vehicle before the test session.
 - Record the number of active and inactive lever presses and the number of food pellets earned during the session.

Synthesis

The synthesis of **SNAP 94847 hydrochloride** involves a multi-step process. A key step is the reductive amination of a suitable piperidin-4-yl-phenyl intermediate with a 4-(3,4-difluorophenoxy)benzaldehyde, followed by amide coupling and subsequent salt formation.



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Caption: General Synthetic Workflow for **SNAP 94847 Hydrochloride**

Conclusion

SNAP 94847 hydrochloride is a valuable research tool for investigating the role of the MCH system in the central nervous system. Its high potency and selectivity for MCHR1 make it a suitable candidate for in-depth studies of the physiological and behavioral effects of MCHR1 antagonism. The data and protocols presented in this guide are intended to support the scientific community in further exploring the therapeutic potential of **SNAP 94847 hydrochloride** and other MCHR1 antagonists.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]

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